4-Methyl-1-(2-piperidin-4-ylethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

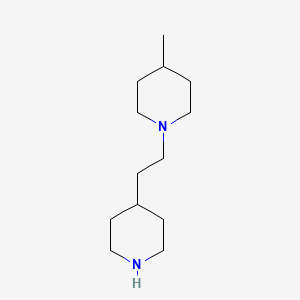

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a synthetic organic compound with the molecular formula C13H26N2. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with a methyl group and an ethyl chain linked to another piperidine ring, making it a unique structure with potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl and ethyl substituents. Here is a general synthetic route:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Attachment of the Ethyl Chain: The ethyl chain linked to another piperidine ring can be introduced through reductive amination or alkylation reactions using ethyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups on the piperidine rings.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Alkylating Agents: Methyl iodide, ethyl bromide.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

A. Antidiabetic Research

Recent studies have highlighted the potential of piperidine derivatives, including 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, as antidiabetic agents. Research indicates that compounds with a piperidine moiety can act as positive allosteric modulators of glucagon-like peptide-1 receptors (GLP-1R), which are crucial for glucose metabolism and appetite regulation. For instance, derivatives that exhibit significant in vivo antidiabetic activity have been identified, showcasing their role in managing obesity and improving glucose handling in diabetic patients .

B. Neuropharmacology

Piperidine derivatives are also being investigated for their effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The antagonism of adenosine A2A receptors by these compounds has shown promise in mitigating symptoms associated with these disorders. The synthesis and evaluation of new piperidine-containing compounds have demonstrated their potential as selective inverse agonists, which could lead to novel therapeutic strategies for treating neurodegenerative conditions .

Biological Research Applications

A. Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, including α-glucosidase and acetylcholinesterase. These studies are essential for understanding the biochemical pathways involved in diabetes and neurodegenerative diseases. The structure-activity relationship (SAR) studies conducted on piperidine derivatives have revealed that modifications to the piperidine ring can significantly affect enzyme inhibition potency, thus guiding the design of more effective inhibitors .

B. Antimicrobial Activity

Research has also explored the antimicrobial properties of piperidine derivatives against pathogens such as Mycobacterium tuberculosis. Compounds derived from this compound have shown efficacy in inhibiting bacterial growth, making them candidates for further development as antimicrobial agents .

Table 1: Summary of Research Findings on Piperidine Derivatives

Wirkmechanismus

The mechanism of action of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in drug development or as a research tool.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine can be compared with other piperidine derivatives, such as:

1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a potent dopamine reuptake inhibitor and has stimulant properties.

Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

Substituted Piperidines: Various substituted piperidines with different functional groups that exhibit diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features two piperidine rings, which are known for their diverse biological activities, including interactions with neurotransmitter receptors.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, its effects on cancer cell lines, and its role in neurological disorders.

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. In a study evaluating various piperidine compounds, it was found that modifications to the piperidine ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the structural modifications made to the piperidine core .

Anti-Cancer Activity

The anti-proliferative effects of this compound were assessed against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays showed that this compound could inhibit cell growth with IC50 values below 25 µM, indicating potent anti-cancer activity . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

Neuropharmacological Effects

Piperidine derivatives have also been investigated for their neuropharmacological effects. Specifically, compounds similar to this compound have been identified as antagonists of adenosine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's . The ability of these compounds to modulate neurotransmitter systems suggests potential therapeutic applications in treating cognitive deficits associated with these disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of piperidine derivatives. Modifications at various positions on the piperidine ring can lead to enhanced potency and selectivity for specific biological targets. For instance, substituents that increase lipophilicity or alter electronic properties can significantly affect the binding affinity to receptors or enzymes .

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

- Antimicrobial Efficacy : A study on a series of piperidine derivatives demonstrated that specific substitutions led to improved activity against resistant bacterial strains. The most effective compounds had electron-withdrawing groups that enhanced their interaction with bacterial membranes .

- Cancer Cell Line Studies : In a comparative analysis of various piperidine analogs, it was observed that compounds with a bulky substituent at the nitrogen atom showed increased cytotoxicity against MCF-7 cells. This suggests that steric factors play a significant role in the anti-cancer properties of these compounds .

- Neuroprotective Properties : Research into adenosine receptor antagonists revealed that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential as neuroprotective agents .

Eigenschaften

IUPAC Name |

4-methyl-1-(2-piperidin-4-ylethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h12-14H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRNPPHHZRTHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.